N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic heterocyclic compound featuring a triazolopyrimidine core substituted with a p-tolyl group at the 3-position and a thioacetamide moiety at the 7-position. The 3-fluorophenyl group on the acetamide side chain introduces electronic and steric effects that may influence its physicochemical and biological properties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolopyrimidine derivatives) are reported as CNS drugs, enzyme inhibitors, or receptor modulators .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-5-7-15(8-6-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-4-2-3-13(20)9-14/h2-9,11H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWMNVWPCXQTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with its closest analogs based on substituent variations, synthetic routes, and available
Key Structural and Functional Insights
Substituent Effects on Bioactivity: p-Tolyl vs. Benzyl: The p-tolyl group in the target compound (vs. Fluorine Substitution: The 3-fluorophenyl group in the target compound (vs. chloro or trifluoromethyl in analogs) balances electronegativity and lipophilicity, which is critical for blood-brain barrier penetration in CNS-targeted drugs .
Synthetic Feasibility :
- Analogs like 9b and 9e are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 14.8% to 89.9% depending on substituents .
- The target compound likely requires similar methods, such as reacting 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-thiol with N-(3-fluorophenyl)-2-chloroacetamide.
Pharmacological Potential: Triazolopyrimidines with sulfur linkages (e.g., SC241 in ) exhibit CNS activity, suggesting the target compound may share similar mechanisms . Compounds like vicasinabine () demonstrate CB2 receptor agonism, implying triazolopyrimidine derivatives’ versatility in targeting diverse pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodological Answer : The compound’s synthesis likely involves multi-step protocols, including:
- Triazole formation : Cyclization of precursor pyrimidine derivatives with azides or nitriles under thermal or catalytic conditions.
- Thioacetamide linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives in the presence of bases like triethylamine.
- Aryl substitution : Use of phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate for activating pyrimidine or triazole intermediates for nucleophilic substitution with fluorophenyl and p-tolyl groups .
- Key Reagents : Phosphorus oxychloride, azide salts, and tertiary amines are critical for intermediate activation and coupling .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for fluorophenyl and p-tolyl groups) and acetamide methylene (δ ~3.5–4.0 ppm). Triazole protons typically appear as singlets (δ 8.0–9.0 ppm).
- IR Spectroscopy : Confirm thioacetamide C=S stretch (~600–700 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₀H₁₅F₂N₅OS₂). Use ESI or MALDI-TOF for ionization .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE)?
- Methodological Answer :
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuI for triazole formation), and reaction time.
- Response Metrics : Yield, purity (HPLC), and reaction time.
- Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify optimal conditions. For example, flow chemistry systems (as in ) enable precise control of exothermic steps and improve reproducibility .
Q. How to resolve contradictions between in vitro solubility and observed bioactivity in cellular assays?
- Methodological Answer :
- Solubility Profiling : Test in DMSO, PBS (pH 7.4), and cell culture media with surfactants (e.g., Tween-80). Use nephelometry or UV-Vis spectroscopy.
- Bioactivity Correction : Normalize activity data against solubility limits. For low solubility, employ nanoformulations (liposomes, cyclodextrins) or prodrug strategies .
Q. What strategies are effective for studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1M HCl), neutral, and alkaline (0.1M NaOH) conditions at 37°C. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius models. Identify degradation products via LC-MS .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modifications : Vary substituents on the fluorophenyl (e.g., Cl, NO₂) and p-tolyl (e.g., electron-withdrawing groups) moieties.
- Biological Assays : Test kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity. Use IC₅₀/EC₅₀ values to correlate substituent effects.
- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding interactions with target proteins .
Q. What experimental approaches can address contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Cell Line Validation : Confirm genetic profiles (e.g., receptor expression via qPCR/Western blot) and metabolic activity (MTT assay).
- Data Normalization : Use Z-score or Grubbs’ test to identify outliers. Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
